N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
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Description
N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O2S2 and its molecular weight is 397.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects It’s worth noting that imidazole derivatives have been found to target enzymes likedihydrofolate reductase (DHFR) , which plays a crucial role in purine synthesis .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to the inhibition of the target’s function . For instance, when targeting DHFR, these compounds can inhibit the enzyme’s activity, thereby disrupting purine synthesis .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting DHFR, the compound can disrupt the synthesis of purines, which are essential components of DNA and RNA . This disruption can have downstream effects on cellular processes that rely on these molecules, such as DNA replication and transcription .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The result of the compound’s action can vary depending on the specific target and the biological context. For instance, the inhibition of DHFR can lead to the disruption of DNA replication and transcription, potentially leading to cell death . This could explain the antitumor activity observed for some imidazole derivatives .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body and its ability to reach its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-16(19-8-15-21-13-3-1-2-4-14(13)22-15)7-12-10-27-18(20-12)23-17(25)11-5-6-26-9-11/h1-6,9-10H,7-8H2,(H,19,24)(H,21,22)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSGVZWATFEPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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